molecular formula C9H10N2S B1198191 3-(Ethylamino)-2,1-benzisothiazole CAS No. 703-83-3

3-(Ethylamino)-2,1-benzisothiazole

Cat. No.: B1198191
CAS No.: 703-83-3
M. Wt: 178.26 g/mol
InChI Key: HYMICPOXKZEDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylamino)-2,1-benzisothiazole (CAS: N/A; molecular formula: C₉H₁₀N₂S) is a heterocyclic compound featuring a benzisothiazole core substituted with an ethylamino group at the 3-position. Its synthesis typically involves alkylation or coupling reactions with 3-amino-2,1-benzisothiazole derivatives . The ethylamino group enhances solubility in organic solvents and modulates electronic properties, making it valuable in materials science and drug discovery .

Properties

CAS No.

703-83-3

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-ethyl-2,1-benzothiazol-3-amine

InChI

InChI=1S/C9H10N2S/c1-2-10-9-7-5-3-4-6-8(7)11-12-9/h3-6,10H,2H2,1H3

InChI Key

HYMICPOXKZEDRM-UHFFFAOYSA-N

SMILES

CCNC1=C2C=CC=CC2=NS1

Canonical SMILES

CCNC1=C2C=CC=CC2=NS1

Synonyms

3-(ethylamino)-2,1-benzisothiazole
etisazole

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key analogs of 3-(Ethylamino)-2,1-benzisothiazole include:

Compound Substituent Molecular Weight Key Applications Biological Activity Reference ID
3-(Ethylamino)-2,1-benzisothiazole -NHCH₂CH₃ 178.25 g/mol Dyes, pharmaceuticals Moderate antimicrobial activity
3-Amino-2,1-benzisothiazole -NH₂ 150.19 g/mol Dye intermediates Genotoxic (mutagenic)
3-Piperazinyl-1,2-benzisothiazole -N-piperazinyl 231.32 g/mol Pharmaceutical formulations CNS-targeting activity
3-Nitro-2,1-benzisothiazole -NO₂ 180.17 g/mol High-performance dyes N/A
Key Observations:
  • Electronic Effects: The ethylamino group (-NHCH₂CH₃) acts as an electron donor, enhancing conjugation in azo dyes compared to nitro (-NO₂) groups, which are electron-withdrawing .
  • Solubility: Ethylamino derivatives exhibit improved solubility in polar solvents relative to unsubstituted benzisothiazoles, facilitating industrial dyeing processes .
  • Thermal Stability: Unlike 3-nitro analogs, ethylamino-substituted benzisothiazoles decompose at higher temperatures (>200°C), as seen in thermal studies of related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.